(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₅H₁₇N₃O₃S
- Molecular Weight: 303.37 g/mol
- CAS Number: 82857-82-7
The structural features include a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in anticancer and antioxidant contexts.
Anticancer Activity
Research has indicated that benzodioxole derivatives exhibit significant anticancer properties. A study evaluated various benzodioxole derivatives, including those similar to our compound of interest. The findings revealed that compounds with an amide group showed potent cytotoxicity against cancer cell lines, particularly Hep3B liver cancer cells. For instance, the IC₅₀ values for these compounds ranged from 3.94 to 9.12 mM, indicating their effectiveness compared to standard treatments like Doxorubicin .
Table 1: Anticancer Activity of Benzodioxole Derivatives
Compound | IC₅₀ (mM) | Cell Line | Comparison to Doxorubicin |
---|---|---|---|
2a | 3.94 | Hep3B | Stronger |
2b | 9.12 | Hep3B | Weaker |
The study further demonstrated that compound 2a significantly inhibited cell cycle progression at the G2-M phase, suggesting a mechanism of action that disrupts cancer cell proliferation .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Compounds with similar structures showed varying degrees of antioxidant activity, with some exhibiting comparable effects to known antioxidants such as Trolox. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | Comparison to Trolox |
---|---|---|
2a | 78 | Comparable |
2b | 65 | Lower |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cell Cycle Arrest: The compound induces G2-M phase arrest in cancer cells, which is critical for preventing tumor growth.
- Antioxidant Mechanism: By scavenging free radicals, the compound reduces oxidative damage in cells, which can lead to cancer progression and other diseases.
- Modulation of Signaling Pathways: Similar compounds have been shown to interact with various signaling pathways involved in apoptosis and cell survival, enhancing their therapeutic efficacy .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- A study on benzodioxole derivatives demonstrated their effectiveness against multiple cancer types and noted their ability to enhance the efficacy of traditional chemotherapeutics.
- Another investigation focused on the synthesis and evaluation of related compounds for their anti-inflammatory and analgesic properties, indicating a broad spectrum of biological activities associated with this chemical class .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-31-22-18(3-2-10-24-22)23(28)26-11-8-17(9-12-26)14-25-21(27)7-5-16-4-6-19-20(13-16)30-15-29-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,25,27)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZSYDHGQBWHCE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.